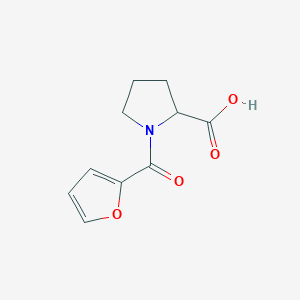

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring (a 5-membered saturated amine) substituted with a carboxylic acid group at position 2 and a furan-2-carbonyl moiety at position 1. The furan ring introduces electron-rich aromaticity, while the pyrrolidine core contributes conformational rigidity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Panaxoside A involves the extraction from ginseng roots. The process typically includes high hydrostatic pressure combined with enzymatic hydrolysis to enhance the yield of ginsenosides . The enzymes used in this process include Celluclast, Termamyl, and Viscozyme, which help break down the plant cell walls and release the ginsenosides .

Industrial Production Methods: Industrial production of Panaxoside A involves large-scale extraction techniques such as Soxhlet extraction, microwave exposure, ultrasound-assisted extraction, and pulsed electric field-assisted extraction . These methods are designed to maximize the yield and purity of the compound from ginseng roots.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Panaxosid A unterliegt verschiedenen chemischen Reaktionen, einschließlich der sauren Hydrolyse, die die Verbindung in ihre Bestandteile zerlegt . Diese Reaktion wird typischerweise unter kontrollierten Bedingungen mit starken Säuren wie Salzsäure durchgeführt.

Häufige Reagenzien und Bedingungen:

Säurehydrolyse: Salzsäure wird häufig zur Hydrolyse von Panaxosid A verwendet, was zur Bildung einfacherer Verbindungen führt.

Oxidation und Reduktion: Diese Reaktionen werden für Panaxosid A seltener untersucht, sind aber unter bestimmten Bedingungen möglich.

Hauptsächlich gebildete Produkte: Die Hauptprodukte der sauren Hydrolyse von Panaxosid A umfassen verschiedene einfachere Ginsenoside und Zuckermoleküle .

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid has been primarily studied for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. This inhibition suggests several applications:

- Cosmetic Industry: The compound's ability to inhibit tyrosinase makes it a candidate for skin-lightening formulations and treatments for hyperpigmentation disorders .

- Pharmaceutical Development: Its peptidomimetic nature positions it as a potential lead compound in drug discovery, particularly for conditions related to melanin production and skin disorders .

Inhibition of Tyrosinase

Research has demonstrated that this compound effectively inhibits tyrosinase activity. A study found that derivatives of this compound exhibited varying degrees of inhibition, indicating its potential as a therapeutic agent in cosmetic formulations aimed at reducing hyperpigmentation.

Structural Comparisons

Comparative studies with structurally similar compounds reveal insights into the unique properties of this compound. For example:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(Furan-3-carbonyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine structure with different carbonyl position | Potentially different biological activities due to structural variation |

| 4-hydroxyphenylalanine | Contains a phenolic group instead of furan | Known for its role in protein synthesis and metabolism |

| 3-(4-hydroxyphenyl)propanoic acid | A phenolic derivative that also inhibits tyrosinase | Broader applications in food and cosmetics |

This table highlights how variations in structure can lead to differences in biological activity and application potential, emphasizing the uniqueness of this compound within this chemical family.

Future Research Directions

Given its promising biological activity, future research on this compound could focus on:

- Exploring Additional Biological Activities: Investigating other potential pharmacological effects beyond tyrosinase inhibition.

- Formulation Studies: Developing effective formulations for cosmetic applications, assessing stability, efficacy, and safety.

- Mechanistic Studies: Understanding the molecular mechanisms underlying its inhibitory effects on tyrosinase and other biological targets.

Wirkmechanismus

The mechanism of action of Panaxoside A involves multiple pathways:

Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Anti-inflammatory Effects: Panaxoside A modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Effects: The compound protects neurons by inhibiting apoptosis and reducing inflammation in the nervous system.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Acyl Substituted Derivatives

1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic Acid

- Structure : Replaces furan with pyridine (a 6-membered aromatic ring with one nitrogen atom).

- Properties : Higher polarity due to pyridine’s electron-deficient nature. Molecular weight: 220.22 g/mol (C₁₁H₁₂N₂O₃) .

- Applications : Demonstrated catalytic activity in multi-component synthesis of pyrazolo derivatives, highlighting its utility in organic chemistry .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Incorporates a pyrimidine ring (a 6-membered ring with two nitrogen atoms).

- Properties : Increased hydrogen-bonding capacity due to pyrimidine. Molecular weight: 229.67 g/mol (C₉H₁₂ClN₃O₂) .

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic Acid

- Structure : Combines thiophene and imidazopyridine moieties.

- Properties : Enhanced lipophilicity (MW: 327.40 g/mol) due to aromatic thiophene and fused-ring systems .

- Applications : Research focus on its structural complexity for targeting kinase enzymes or GPCRs .

Aromatic Acyl Substituted Derivatives

Fluorobenzoyl-pyrrolidine-2-carboxylic Acids

- Examples :

- Properties : Fluorine substitution enhances metabolic stability and lipophilicity. These compounds are intermediates in peptidomimetic drug design .

1-Phenylpyrrolidine-2-carboxylic Acid

- Structure : Phenyl group replaces the furan-carbonyl moiety.

- Properties : Reduced polarity (MW: 191.23 g/mol) compared to the target compound .

- Applications : Used in chiral ligand synthesis and asymmetric catalysis .

Bioactive Analogues

Captopril

- Structure: (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid.

- Properties : Contains a thiol group critical for angiotensin-converting enzyme (ACE) inhibition. MW: 217.29 g/mol .

- Applications : Clinically used as an antihypertensive drug. The disulfide impurity (Captopril disulfide, MW: 432.54 g/mol) is a stability concern .

(S)-1-((S)-1-(2-(2,6-Dibromo-4-formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid

- Structure: Doubly substituted pyrrolidine with bromophenoxy and formyl groups.

- Properties : Exhibits antifungal activity (24 mm zone of inhibition against Candida albicans), surpassing griseofulvin (20 mm) .

Piperidine Analogues

1-(Furan-2-carbonyl)piperidine-3-carboxylic Acid

- Structure : Replaces pyrrolidine with piperidine (6-membered ring).

- Properties: Increased ring flexibility. MW: 223.23 g/mol (C₁₁H₁₃NO₄) .

- Applications : Explored in peptide backbone modifications and as a building block in medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The furan ring’s electron-rich nature may enhance π-π interactions in target binding compared to pyridine’s electron-deficient system .

- Biological Activity: Substitutions like bromophenoxy () or thiols (Captopril) drastically alter pharmacological profiles, suggesting that the furan-carbonyl group in the target compound could be optimized for antimicrobial or enzyme-targeted therapies.

- Synthetic Utility : Fluorobenzoyl derivatives () demonstrate the role of halogenation in improving drug-like properties, a strategy applicable to the target compound.

Biologische Aktivität

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique furan and pyrrolidine moieties. The presence of the carboxylic acid group is essential for its biological activity, particularly in enzyme inhibition.

The compound primarily functions as an inhibitor of tyrosinase , an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, it may have applications in treating conditions related to hyperpigmentation and skin disorders. This inhibition mechanism can be summarized as follows:

- Tyrosinase Inhibition : The compound competes with substrates for the active site of tyrosinase, reducing melanin production .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress, which is implicated in various diseases.

3. Antimicrobial Properties

Similar derivatives have exhibited antimicrobial activity against various pathogens. The potential for this compound to act against bacterial strains remains an area for further exploration.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Future Directions

The biological activity of this compound presents several avenues for future research:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in treating skin disorders related to melanin production.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its anti-inflammatory and antioxidant effects.

- Synthesis of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.

Q & A

Q. Basic: What are the recommended synthetic methodologies for 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid?

Answer:

A common approach involves the acylation of pyrrolidine-2-carboxylic acid derivatives with activated furan-2-carbonyl reagents, such as furan-2-carbonyl chloride. Key steps include:

- Reaction Conditions: Conduct the acylation under inert atmosphere (e.g., nitrogen) using anhydrous solvents like dichloromethane or tetrahydrofuran.

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acylating agent) and monitor reaction progress via TLC or HPLC .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- Structural Confirmation: Use single-crystal X-ray diffraction (as in for analogous compounds) or NMR (¹H/¹³C, DEPT, COSY) to verify stereochemistry and substituent placement.

- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to confirm >95% purity.

- Functional Group Analysis: FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹) and furan ring vibrations .

Q. Basic: What safety protocols should be followed during handling?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during large-scale reactions .

- Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors.

- Waste Disposal: Follow institutional guidelines for organic waste, as improper disposal may violate EPA/DOT regulations .

Q. Advanced: How can structural modifications enhance its pharmacological activity?

Answer:

Modify the pyrrolidine ring or furan moiety to optimize receptor binding:

- Pyrrolidine Substituents: Introduce hydrophobic groups (e.g., tert-butyl) at the 1-position to improve AT1 receptor affinity, as seen in AT1 ligand studies .

- Furan Modifications: Replace the furan ring with bioisosteres (e.g., thiophene) to assess metabolic stability via cytochrome P450 assays.

- Protective Groups: Use Boc (tert-butoxycarbonyl) to temporarily block reactive sites during synthesis .

Q. Advanced: How can computational modeling predict its stability and interactions?

Answer:

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict aggregation tendencies.

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity under oxidative conditions.

- Crystallographic Data Mining: Cross-reference Cambridge Structural Database (CSD) entries (e.g., furan-carboxylic acid salts) to identify stable conformers .

Q. Advanced: What factors influence its stability in long-term storage?

Answer:

- Degradation Pathways: Hydrolysis of the carbonyl group under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months).

- Optimal Storage: Store desiccated at -20°C in amber vials to prevent photodegradation.

- Stabilizers: Add antioxidants (e.g., BHT) if free radical-mediated degradation is observed .

Q. Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting NMR assignments)?

Answer:

- Cross-Validation: Replicate synthesis using alternative routes (e.g., solid-phase vs. solution-phase) and compare spectral data.

- Advanced NMR Techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Collaborative Verification: Share samples with independent labs for crystallographic or mass spectrometry validation .

Q. Advanced: What strategies mitigate challenges in sourcing high-purity compounds?

Answer:

- In-House Characterization: Even if commercial suppliers (e.g., Sigma-Aldrich) provide limited data, validate purity via elemental analysis and orthogonal methods (HPLC, NMR).

- Custom Synthesis: Collaborate with specialized labs for gram-scale synthesis under GMP-like conditions.

- Batch Consistency: Implement QC protocols (e.g., melting point consistency ±1°C) for multi-batch studies .

Eigenschaften

CAS-Nummer |

117918-56-6 |

|---|---|

Molekularformel |

C10H11NO4 |

Molekulargewicht |

209.20 g/mol |

IUPAC-Name |

(2S)-1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m0/s1 |

InChI-Schlüssel |

HVKHSTWTJLFRBZ-ZETCQYMHSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CO2)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.